Butyl 4-nitrophenyl hexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-nitrophenyl hexylphosphonate, also known as hexylphosphonic acid butyl 4-nitrophenyl ester, is a chemical compound with the molecular formula C16H26NO5P and a molecular weight of 343.36 g/mol . This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a hexylphosphonate moiety.
Preparation Methods
The synthesis of butyl 4-nitrophenyl hexylphosphonate typically involves the esterification of hexylphosphonic acid with butyl 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process .
Chemical Reactions Analysis
Butyl 4-nitrophenyl hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ester linkage can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 4-nitrophenyl hexylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of butyl 4-nitrophenyl hexylphosphonate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hexylphosphonate moiety can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Butyl 4-nitrophenyl hexylphosphonate can be compared with other similar compounds such as:
Octyl 4-nitrophenyl hexylphosphonate: Similar structure but with an octyl group instead of a butyl group.
4-Nitrophenyl acetate: Contains a nitrophenyl group but with an acetate moiety.
4-Nitrophenyl butyrate: Similar to 4-nitrophenyl acetate but with a butyrate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26NO5P |
---|---|
Molecular Weight |
343.35 g/mol |
IUPAC Name |
1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
DNVDUMRDCABCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.